2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1327391-40-1
VCID: VC7557418
InChI: InChI=1S/C16H12F3N5O2S3/c17-16(18,19)9-4-1-2-5-10(9)20-11(25)8-28-15-24-23-14(29-15)22-13(26)21-12-6-3-7-27-12/h1-7H,8H2,(H,20,25)(H2,21,22,23,26)
SMILES: C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Molecular Formula: C16H12F3N5O2S3
Molecular Weight: 459.48

2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 1327391-40-1

VCID: VC7557418

Molecular Formula: C16H12F3N5O2S3

Molecular Weight: 459.48

* For research use only. Not for human or veterinary use.

2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide - 1327391-40-1

Description

The compound 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This specific compound integrates a thiadiazole ring, a thiophenyl group, and a trifluoromethylphenyl moiety, which contribute to its potential biological activity and interaction with various molecular targets.

Synthesis Methodology

The synthesis of thiadiazole derivatives often involves multiple steps, including the formation of the thiadiazole ring and the incorporation of ureido and acetamide groups. Common conditions include the use of bases like potassium carbonate and solvents such as acetone or dimethylformamide (DMF) . The specific synthesis of 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would likely follow similar methodologies, with careful control of reaction conditions to ensure high yields and purity.

Potential Biological Activities

Thiadiazole derivatives are recognized for their broad range of biological activities:

  • Antimicrobial Activity: Many thiadiazoles exhibit antibacterial and antifungal properties, making them candidates for antimicrobial drug development .

  • Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents, such as inhibitors of enzymes like 5-lipoxygenase (5-LOX) .

  • Anticancer Activity: Thiadiazoles have been studied for their anticancer properties, including the inhibition of specific enzymes or modulation of receptor activity .

Research Findings and Future Directions

While specific research findings on 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide are not detailed in the available literature, its structural features suggest potential applications in medicinal chemistry. Further studies would be necessary to elucidate its specific biological activities and mechanisms of action.

Data Tables

Given the lack of specific data on this compound, we can provide a general overview of the types of data that might be relevant for thiadiazole derivatives:

PropertyDescription
Molecular FormulaNot specified for this compound
Molecular WeightTypically calculated based on the formula
SolubilityGenerally soluble in organic solvents
StabilityModerate under acidic or basic conditions
Analytical TechniquesNMR, MS, HPLC for characterization
CAS No. 1327391-40-1
Product Name 2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Molecular Formula C16H12F3N5O2S3
Molecular Weight 459.48
IUPAC Name 2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C16H12F3N5O2S3/c17-16(18,19)9-4-1-2-5-10(9)20-11(25)8-28-15-24-23-14(29-15)22-13(26)21-12-6-3-7-27-12/h1-7H,8H2,(H,20,25)(H2,21,22,23,26)
Standard InChIKey NPFDTUPXPCMUQU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Solubility not available
PubChem Compound 56763860
Last Modified Aug 19 2023

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